4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide, also known as LMK-235, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide is not fully understood. However, it has been proposed that the compound inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is essential for the survival and growth of cancer cells. By inhibiting NMT, this compound disrupts the myristoylation of proteins, which is critical for their proper function.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been found to exhibit anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and to alleviate pain in animal models. Furthermore, it has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide is its potent anti-tumor activity against a range of cancer cell lines. Additionally, it has been found to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and to develop more potent analogs. Additionally, it may be worthwhile to explore the potential of this compound for the treatment of other diseases, such as inflammation and pain. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide involves the reaction between 4-fluorobenzoyl chloride and N-(isopropylcarbamoyl)-4-aminobenzamide. The reaction is carried out in the presence of a strong base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide have been explored in various preclinical studies. It has been found to exhibit potent anti-tumor activity in vitro and in vivo against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
4-[(4-fluorobenzoyl)amino]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)19-16(21)13-5-9-15(10-6-13)20-17(22)12-3-7-14(18)8-4-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHPOQPLXUNVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.